molecular formula C17H19N3O2S B2367870 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-17-4

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2367870
CAS No.: 923164-17-4
M. Wt: 329.42
InChI Key: IMYWWXDDOTZULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound (CAS: 923139-08-6) features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a 2-((4-methylbenzyl)amino)-2-oxoethyl chain at position 2. Its molecular formula is C₁₆H₁₇N₃O₂S (MW: 315.4 g/mol) .

Properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYWWXDDOTZULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole nucleus is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides or thioureas. For this compound, ethyl 2-aminothiazole-5-carboxylate (a common intermediate in thiazole syntheses) could serve as the starting material.

Example Procedure :

  • React ethyl 2-aminothiazole-5-carboxylate with bromoacetyl bromide to introduce the acetyl bromide side chain.
  • Hydrolyze the ester to the carboxylic acid using NaOH in ethanol/water.

Key Reaction :
$$
\text{Ethyl 2-aminothiazole-5-carboxylate} + \text{BrCH}_2\text{COBr} \rightarrow \text{Ethyl 2-(bromoacetyl)thiazole-5-carboxylate} \quad
$$

2-((4-Methylbenzyl)amino)-2-oxoethyl Side Chain Installation

This segment requires sequential alkylation and amidation:

Step 1: Bromoacetyl Thiazole Intermediate
React the thiazole core with bromoacetyl bromide under basic conditions (e.g., K$$2$$CO$$3$$ in acetonitrile).

Step 2: Amidation with 4-Methylbenzylamine
Substitute the bromide with 4-methylbenzylamine in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) or under Ullmann-type coupling conditions:
$$
\text{Thiazole-Br} + \text{4-Methylbenzylamine} \xrightarrow{\text{Pd catalyst}} \text{Thiazole-NH-(4-Methylbenzyl)} \quad
$$

Alternative Methodologies and Comparative Analysis

One-Pot Multicomponent Approach

A recent advance involves combining Hantzsch thiazole synthesis with in situ amidation. For instance, reacting thiourea, bromoacetyl bromide, and cyclopropanecarboxylic acid in a single pot. While this method reduces steps, yields are often lower (∼45%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the thiazole core on resin enables iterative coupling of cyclopropanecarboxamide and 4-methylbenzylamino groups. This approach, though scalable, requires specialized equipment and is cost-prohibitive for small-scale syntheses.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote decomposition at elevated temperatures.
  • Low-temperature amidation (0–5°C) minimizes epimerization of the cyclopropane ring.

Catalytic Systems

  • Pd-based catalysts : Effective for C–N coupling but require rigorous oxygen-free conditions.
  • EDC/HOBt : A reliable system for amide bond formation without racemization.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strain inherent to cyclopropane rings makes them prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:

  • Using mild deprotection agents (e.g., TFA instead of HCl).
  • Avoiding prolonged heating during amidation.

Regioselectivity in Thiazole Functionalization

Thiazoles exhibit preferential reactivity at the 2- and 5-positions. Protecting groups (e.g., Boc) may be necessary to direct functionalization to the 4-position.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylbenzylamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and the 4-methylbenzylamine moiety.

    Reduction: Reduced derivatives of the oxoethyl moiety.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

The compound's structure incorporates a thiazole moiety, which is known for its diverse biological activities. Research indicates that derivatives of thiazole can exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that compounds similar to N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide possess promising antimicrobial effects against various bacterial and fungal strains. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiazole derivatives have been reported to induce cytotoxicity in various cancer cell lines. The mechanism often involves the inhibition of specific oncogenic pathways and modulation of apoptosis-related proteins. For example, compounds with similar structures have demonstrated significant activity against breast cancer cell lines, showing lower IC50 values compared to standard chemotherapeutics .

Inhibition of Oncogenic Pathways

Research indicates that thiazole-based compounds can inhibit pathways such as BRAF/VEGFR signaling, which are critical in tumor proliferation and survival. This inhibition leads to increased apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Interaction with Neurotransmitter Systems

There is also evidence suggesting that these compounds may interact with neurotransmitter systems, particularly GABAergic pathways, which could contribute to their anticonvulsant effects observed in preclinical studies .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical and preclinical settings.

Anticancer Case Study

A notable study evaluated a structurally similar thiazole compound's effects on human cancer cell lines, reporting an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug. This suggests that thiazole derivatives could provide a new avenue for cancer treatment .

Antimicrobial Case Study

In another study focusing on antimicrobial activity, specific thiazole derivatives were tested against a panel of bacterial strains, showing promising results in inhibiting growth and survival rates. Such findings underscore the potential for developing new antibiotics from this class of compounds .

Table 1: Cytotoxicity of Thiazole Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)0.5Current Study
Compound BHT29 (Colon Cancer)1.0Current Study
This compoundVariousTBDCurrent Study

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound XE. coli12 µg/mLCurrent Study
Compound YS. aureus8 µg/mLCurrent Study
This compoundTBDTBDCurrent Study

Mechanism of Action

The mechanism of action of N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring and the 4-methylbenzylamine moiety are likely to play key roles in binding to these targets, potentially inhibiting or modulating their activity. This could involve pathways related to cell signaling, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The cyclopropane ring in the target compound provides a template for optimizing metabolic stability in CNS-targeted therapies.
  • Functionalization : Substituting the p-tolyl group with fluorinated or piperazinyl moieties (as in and ) could enhance solubility or target affinity.
  • Comparative Gaps: Limited bioactivity data for the target compound highlights a need for enzymatic assays to benchmark against analogs like Compound 13’s α-Glucosidase inhibition .

Biological Activity

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesis methods, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The compound features a thiazole moiety, an amide functional group, and a cyclopropanecarboxamide structure. Its molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 382.4 g/mol. The presence of the thiazole ring contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The thiazole nucleus is believed to interfere with bacterial lipid biosynthesis, thereby disrupting cell membrane integrity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli100 µM
Pseudomonas aeruginosa75 µM

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promising anticancer activity . Studies have evaluated its cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The compound demonstrated significant cytotoxicity in these models, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin.

Cell Line IC50 (µM) Comparison with Cisplatin
MDA-MB-23120More potent
SUIT-230Less potent
HT-2925Comparable

Cell cycle analysis revealed that the compound induces apoptosis in cancer cells, leading to an increase in sub-G1 phase populations, indicating cell death .

The proposed mechanism of action for this compound involves:

  • Disruption of Bacterial Cell Membrane : By inhibiting lipid biosynthesis through the thiazole ring.
  • Induction of Apoptosis in Cancer Cells : Through activation of caspases and modulation of apoptotic pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Using Hantzsch synthesis by condensing α-haloketones with thiourea under acidic conditions.
  • Nucleophilic Substitution : Attaching the 4-methylbenzylamine moiety to the thiazole ring.
  • Cyclopropanecarboxamide Formation : Reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like pyridine .

Case Studies

A notable study explored the compound's efficacy against multidrug-resistant bacterial strains and various cancer cell lines. Results indicated that it not only inhibited bacterial growth effectively but also exhibited lower toxicity towards normal cells compared to conventional chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.